Cas no 108619-19-8 ([2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine)
![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine structure](https://ja.kuujia.com/scimg/cas/108619-19-8x500.png)
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine 化学的及び物理的性質
名前と識別子
-
- [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine
- 2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline
- Cambridge id 5100092
- Oprea1_389546
- Oprea1_532109
- CBDivE_000045
- MLS000527205
- (2-methylphenyl)[2-(6-methyl-3-pyridinyl)ethyl]amine
- ARONIS001288
- HMS1608L07
- HMS2190P20
- N-(2-Methylphenyl)-N-[2-(6-methyl-3-pyridinyl)ethyl]amine
- STK008990
- SMR000117679
- ST035551
- [2-(6-methyl(3-pyridyl))
-
- MDL: MFCD00590313
- インチ: 1S/C15H18N2/c1-12-5-3-4-6-15(12)16-10-9-14-8-7-13(2)17-11-14/h3-8,11,16H,9-10H2,1-2H3
- InChIKey: ZVKBCTFIIZNGRV-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC=CC=1C)CCC1C=NC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 226.146998583g/mol
- どういたいしつりょう: 226.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9
- 疎水性パラメータ計算基準値(XlogP): 3.6
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 173375-1g |
N-(2-Methylphenyl)-N-[2-(6-methyl-3-pyridinyl)ethyl]amine |
108619-19-8 | 1g |
$316.00 | 2023-09-07 | ||
Matrix Scientific | 173375-10g |
N-(2-Methylphenyl)-N-[2-(6-methyl-3-pyridinyl)ethyl]amine |
108619-19-8 | 10g |
$1170.00 | 2023-09-07 | ||
Matrix Scientific | 173375-5g |
N-(2-Methylphenyl)-N-[2-(6-methyl-3-pyridinyl)ethyl]amine |
108619-19-8 | 5g |
$810.00 | 2023-09-07 |
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amineに関する追加情報
Introduction to [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine and Its Significance in Modern Chemical Research
[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine, a compound with the CAS number 108619-19-8, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and synthetic chemistry. The presence of a [6-methyl-pyridin-3-yl] group and an o-tolyl-amine moiety contributes to its unique chemical properties, making it a valuable candidate for further exploration.
The structural composition of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine is meticulously designed to facilitate interactions with biological targets. The [6-methyl-pyridin-3-yl] substituent, in particular, is known for its ability to modulate the electronic properties of the molecule, thereby influencing its binding affinity and selectivity. This feature is particularly crucial in the development of targeted therapies, where precise interaction with biological receptors is paramount.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with remarkable accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions between [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine and various biological targets, providing insights into its potential pharmacological effects. These simulations have been instrumental in guiding experimental design and optimizing lead compounds for clinical trials.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine. Its structural motifs are reminiscent of known bioactive molecules, suggesting that it may possess properties conducive to drug development. For instance, the o-tolyl-amine moiety is commonly found in active pharmaceutical ingredients (APIs) due to its ability to enhance solubility and bioavailability. This characteristic makes [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine a promising candidate for further investigation.
In vitro studies have begun to unravel the mechanisms by which [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine exerts its effects. Initial research indicates that this compound may interact with specific enzymes and receptors involved in various disease pathways. For example, its ability to modulate the activity of certain kinases has been observed in preliminary experiments, suggesting potential applications in oncology and inflammatory disorders. These findings are particularly exciting as they highlight the compound's versatility and broad therapeutic scope.
The synthesis of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine presents a unique set of challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of key functional groups within the molecule. These advancements have not only streamlined the synthesis process but also opened up new avenues for structural diversification.
One of the most compelling aspects of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine is its potential for further derivatization. By modifying specific functional groups within the molecule, researchers can generate a library of analogs with tailored properties. This approach has been successfully employed in drug discovery programs to identify novel lead compounds with improved efficacy and reduced toxicity. The flexibility offered by this compound's structure makes it an ideal platform for such explorations.
The role of computational tools in analyzing the properties of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine cannot be overstated. Advanced software packages allow researchers to predict physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development. Additionally, these tools can help identify potential liabilities early in the discovery process, saving time and resources.
As research continues to evolve, the applications of [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine are likely to expand. Emerging fields such as precision medicine and personalized therapy rely heavily on compounds with well-defined structures and functionalities. [2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine fits squarely within this paradigm, offering a versatile scaffold for developing innovative treatments.
In conclusion, [2-(6-Methyl-pyridin-3-y)]-[ethanol]],[toluidine] represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic applications, make it a compound of great interest. As scientific understanding continues to grow, we can expect this molecule to play an increasingly important role in shaping the future of medicine.
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